Cas no 1158745-23-3 (6-Iodo-benzofuran)

6-Iodo-benzofuran is a halogenated benzofuran derivative widely used as a versatile intermediate in organic synthesis and pharmaceutical research. Its key structural feature—the iodine substituent—enhances reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating the construction of complex heterocyclic frameworks. The compound’s high purity and stability make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules and agrochemicals. Its well-defined reactivity profile allows for selective functionalization, enabling precise modifications for target-oriented synthesis. 6-Iodo-benzofuran is valued for its consistent performance in demanding synthetic routes, offering researchers a reliable building block for advanced chemical transformations.
6-Iodo-benzofuran structure
6-Iodo-benzofuran structure
Product Name:6-Iodo-benzofuran
CAS No:1158745-23-3
MF:C8H5IO
MW:244.029174566269
CID:2191538
PubChem ID:57438601
Update Time:2025-08-03

6-Iodo-benzofuran Chemical and Physical Properties

Names and Identifiers

    • 6-Iodo-benzofuran
    • 6-Iodo-1-benzofur
    • 1158745-23-3
    • CS-0441535
    • DB-296566
    • 6-iodobenzofuran
    • SCHEMBL788575
    • Inchi: 1S/C8H5IO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H
    • InChI Key: MEUIKZYDYXVQCJ-UHFFFAOYSA-N
    • SMILES: IC1C=CC2C=COC=2C=1

Computed Properties

  • Exact Mass: 243.93851Da
  • Monoisotopic Mass: 243.93851Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 13.1Ų

6-Iodo-benzofuran Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019096065-1g
6-Iodobenzofuran
1158745-23-3 97%
1g
$401.50 2023-09-04
Chemenu
CM382217-1g
6-iodo-1-benzofuran
1158745-23-3 95%+
1g
$365 2023-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1512202-1g
6-Iodobenzofuran
1158745-23-3 98%
1g
¥3723.00 2024-08-09

Additional information on 6-Iodo-benzofuran

Introduction to 6-Iodo-benzofuran (CAS No. 1158745-23-3)

6-Iodo-benzofuran, identified by the Chemical Abstracts Service Number (CAS No.) 1158745-23-3, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the benzofuran family, characterized by a fused benzene and furan ring system, with an iodine substituent at the 6-position. The presence of the iodine atom makes it a valuable electrophile in cross-coupling reactions, particularly in Suzuki-Miyaura and Stille couplings, which are widely employed in the synthesis of complex molecules.

The structural motif of 6-Iodo-benzofuran has garnered considerable attention due to its utility in constructing biologically active scaffolds. The benzofuran core is a common pharmacophore found in numerous natural products and drug candidates, exhibiting diverse biological activities such as antioxidant, anti-inflammatory, and anticancer properties. The introduction of an iodine atom at the 6-position enhances its reactivity, facilitating further functionalization and the development of novel derivatives.

In recent years, 6-Iodo-benzofuran has been extensively utilized in medicinal chemistry research. Its role as a key building block has been highlighted in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its application in generating derivatives with potential antitumor effects by modulating kinase inhibition or interacting with specific protein receptors. The ease with which it can be modified through cross-coupling reactions allows researchers to explore a wide range of structural variations efficiently.

One notable area where 6-Iodo-benzofuran has made significant contributions is in the development of kinase inhibitors. Kinases are enzymes involved in signal transduction pathways and are often aberrantly activated in cancer cells. By incorporating 6-Iodo-benzofuran into drug candidates, researchers can design molecules that selectively inhibit these kinases, thereby disrupting cancer cell proliferation. The compound’s ability to serve as a precursor for constructing heterocyclic frameworks has been leveraged to create novel scaffolds with improved pharmacokinetic profiles and reduced toxicity.

Moreover, 6-Iodo-benzofuran has found applications beyond oncology. Its structural features make it a versatile tool for synthesizing compounds with antimicrobial and anti-inflammatory properties. Researchers have reported its use in generating derivatives that exhibit activity against resistant bacterial strains by interfering with essential metabolic pathways. Additionally, its incorporation into drug-like molecules has shown promise in treating inflammatory diseases by modulating immune responses.

The synthetic utility of 6-Iodo-benzofuran extends to the preparation of complex natural products and agrochemicals. Its reactivity in cross-coupling reactions allows for the efficient construction of polycyclic systems, which are prevalent in many bioactive natural products. By serving as a precursor, it enables the synthesis of intricate molecular architectures that would be challenging to access through traditional synthetic methods. This capability has been particularly valuable in academic and industrial research settings where rapid access to diverse molecular libraries is essential.

Recent advances in flow chemistry have further enhanced the utility of 6-Iodo-benzofuran. Flow-based approaches offer advantages such as improved scalability, reproducibility, and safety when handling reactive intermediates like this compound. By integrating 6-Iodo-benzofuran into continuous-flow processes, researchers can achieve higher yields and purities while minimizing waste generation. This aligns with the growing emphasis on sustainable chemistry practices and underscores the compound’s adaptability to modern synthetic methodologies.

The chemical properties of 6-Iodo-benzofuran make it an attractive candidate for further derivatization using transition-metal-catalyzed reactions. For example, palladium-catalyzed borylation followed by Suzuki coupling allows for the introduction of aryl groups at various positions on the benzofuran ring, expanding its structural diversity. Similarly, copper-mediated reactions enable the installation of alkyl or alkenyl groups, providing additional functional handles for medicinal chemistry applications.

In conclusion,6-Iodo-benzofuran (CAS No. 1158745-23-3) is a multifaceted compound with broad applications in synthetic chemistry and drug discovery. Its role as a key intermediate in constructing biologically active molecules underscores its importance in modern pharmaceutical research. As synthetic methodologies continue to evolve,6-Iodo-benzofuran will undoubtedly remain a valuable asset for chemists seeking to develop innovative therapeutics targeting various diseases.

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited